Cas no 380589-24-2 (3-hydroxy-1-2-(morpholin-4-yl)ethyl-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one)

3-hydroxy-1-2-(morpholin-4-yl)ethyl-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one structure
380589-24-2 structure
Product Name:3-hydroxy-1-2-(morpholin-4-yl)ethyl-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
CAS No:380589-24-2
MF:C21H22N2O4S
MW:398.475384235382
CID:5996567
PubChem ID:2909953
Update Time:2025-07-10

3-hydroxy-1-2-(morpholin-4-yl)ethyl-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-1-2-(morpholin-4-yl)ethyl-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
    • 3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one
    • 2H-Pyrrol-2-one, 1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4-(2-thienylcarbonyl)-
    • 380589-24-2
    • AKOS016295042
    • CHEMBL1417897
    • EU-0010775
    • SR-01000486777-1
    • 3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
    • 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
    • Oprea1_432890
    • F0916-2990
    • HMS2352A13
    • Z57239907
    • AKOS001650901
    • MLS002540800
    • SR-01000486777
    • Inchi: 1S/C21H22N2O4S/c24-19(16-7-4-14-28-16)17-18(15-5-2-1-3-6-15)23(21(26)20(17)25)9-8-22-10-12-27-13-11-22/h1-7,14,18,25H,8-13H2
    • InChI Key: CTYNBVVBUYNCFF-UHFFFAOYSA-N
    • SMILES: N1(CCN2CCOCC2)C(C2=CC=CC=C2)C(C(C2SC=CC=2)=O)=C(O)C1=O

Computed Properties

  • Exact Mass: 398.13002836g/mol
  • Monoisotopic Mass: 398.13002836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 98.3Ų

Experimental Properties

  • Density: 1.349±0.06 g/cm3(Predicted)
  • Boiling Point: 620.6±55.0 °C(Predicted)
  • pka: 4.50±1.00(Predicted)

3-hydroxy-1-2-(morpholin-4-yl)ethyl-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one Pricemore >>

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Additional information on 3-hydroxy-1-2-(morpholin-4-yl)ethyl-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Recent Advances in the Study of 3-hydroxy-1-2-(morpholin-4-yl)ethyl-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one (CAS: 380589-24-2)

The compound 3-hydroxy-1-2-(morpholin-4-yl)ethyl-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one (CAS: 380589-24-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, which are critical in the regulation of cellular proliferation and survival. The presence of the morpholine and thiophene moieties in its structure is believed to contribute to its high affinity for target proteins, making it a promising candidate for further development in oncology and inflammatory diseases.

In terms of synthesis, researchers have developed novel methodologies to improve the yield and purity of 3-hydroxy-1-2-(morpholin-4-yl)ethyl-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one. A recent publication in the Journal of Medicinal Chemistry described a streamlined synthetic route that reduces the number of steps and minimizes the use of hazardous reagents, thereby enhancing its scalability for industrial applications.

Pharmacological evaluations have demonstrated that this compound exhibits excellent selectivity and potency in preclinical models. For instance, in vitro studies using cancer cell lines have shown that it effectively inhibits cell proliferation at nanomolar concentrations, with minimal off-target effects. These findings suggest that it could serve as a lead compound for the development of next-generation kinase inhibitors.

Furthermore, computational modeling studies have provided insights into the binding interactions between 3-hydroxy-1-2-(morpholin-4-yl)ethyl-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one and its target proteins. Molecular dynamics simulations have revealed that the compound forms stable hydrogen bonds and hydrophobic interactions within the active site, which are crucial for its inhibitory activity.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of this compound. Recent pharmacokinetic studies have indicated that it has moderate bioavailability and a relatively short half-life, which may limit its therapeutic efficacy. Researchers are currently exploring structural modifications to address these issues while maintaining its biological activity.

In conclusion, 3-hydroxy-1-2-(morpholin-4-yl)ethyl-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one (CAS: 380589-24-2) represents a compelling area of research in chemical biology and drug discovery. Its unique structural attributes, combined with its potent biological activity, make it a valuable candidate for further investigation. Future studies should focus on optimizing its pharmacokinetic profile and evaluating its efficacy in more complex in vivo models.

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